molecular formula C13H15N3O3 B14705470 4'-Nitro-2-(piperidinoimino)acetophenone CAS No. 25561-34-6

4'-Nitro-2-(piperidinoimino)acetophenone

Cat. No.: B14705470
CAS No.: 25561-34-6
M. Wt: 261.28 g/mol
InChI Key: UIUAGFSGKHCAHV-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Nitro-alpha-(piperidinoimino)acetophenone is a chemical compound with the molecular formula C13H15N3O3 and a molecular weight of 261.28 g/mol . This compound is characterized by the presence of a nitro group (-NO2) attached to the para position of the phenyl ring and a piperidinoimino group attached to the alpha position of the acetophenone moiety. It is a derivative of acetophenone and piperidine, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Nitro-alpha-(piperidinoimino)acetophenone typically involves the reaction of 4-nitroacetophenone with piperidine under specific conditions. One common method is the condensation reaction between 4-nitroacetophenone and piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 4’-Nitro-alpha-(piperidinoimino)acetophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be integrated into the industrial production process to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

4’-Nitro-alpha-(piperidinoimino)acetophenone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4’-Amino-alpha-(piperidinoimino)acetophenone.

    Reduction: Formation of 4’-Nitro-alpha-(piperidinoimino)phenylethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4’-Nitro-alpha-(piperidinoimino)acetophenone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidinoimino group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4’-Amino-alpha-(piperidinoimino)acetophenone: A reduced form of the compound with an amino group instead of a nitro group.

    4’-Nitro-alpha-(morpholinoimino)acetophenone: A similar compound with a morpholine ring instead of a piperidine ring.

    4’-Nitro-alpha-(pyrrolidinoimino)acetophenone: A similar compound with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

4’-Nitro-alpha-(piperidinoimino)acetophenone is unique due to the presence of both a nitro group and a piperidinoimino group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

25561-34-6

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

(2E)-1-(4-nitrophenyl)-2-piperidin-1-yliminoethanone

InChI

InChI=1S/C13H15N3O3/c17-13(10-14-15-8-2-1-3-9-15)11-4-6-12(7-5-11)16(18)19/h4-7,10H,1-3,8-9H2/b14-10+

InChI Key

UIUAGFSGKHCAHV-GXDHUFHOSA-N

Isomeric SMILES

C1CCN(CC1)/N=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)N=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.